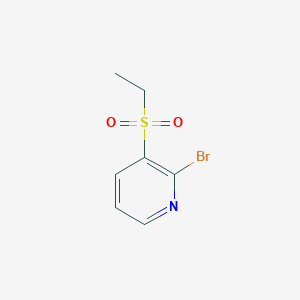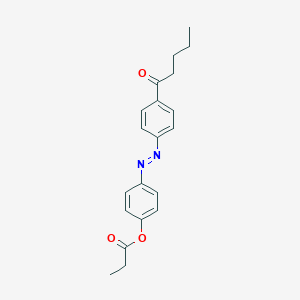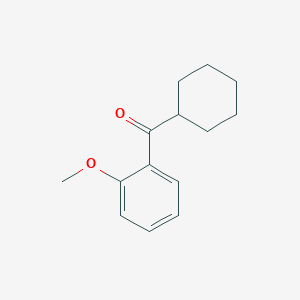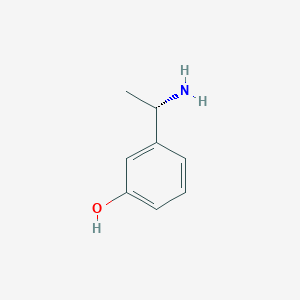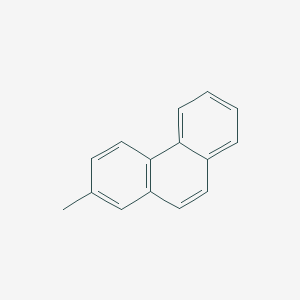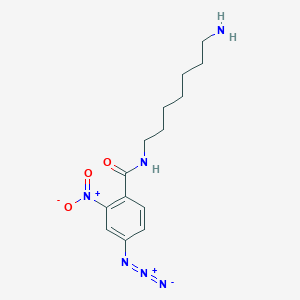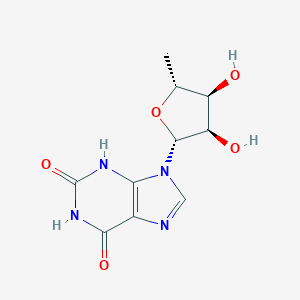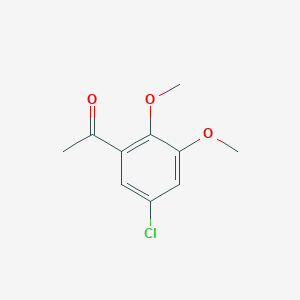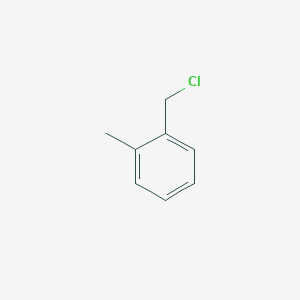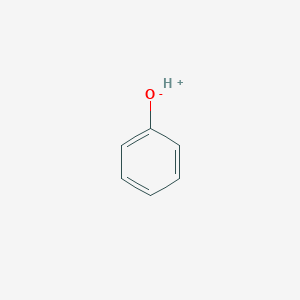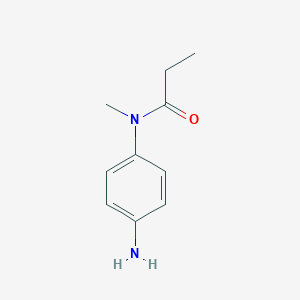
N-(4-氨基苯基)-N-甲基丙酰胺
描述
N-(4-aminophenyl)-N-methylpropionamide is an organic compound characterized by the presence of an amide group attached to a 4-aminophenyl and a methylpropionamide moiety
科学研究应用
N-(4-aminophenyl)-N-methylpropionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings .
作用机制
Target of Action
N-(4-aminophenyl)-N-methylpropionamide, also known as N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE, is a synthetic compound that has been studied for its potential biological activities Similar compounds have been found to interact with dna methyltransferase (dnmt) 1, 3a, and 3b .
Mode of Action
It is suggested that similar compounds may have a membrane perturbing as well as intracellular mode of action . This could involve interaction with the cell membrane leading to changes in its permeability, as well as intracellular interactions that affect cellular functions .
Biochemical Pathways
Compounds with similar structures have been found to affect the dna methylation process . DNA methylation is a crucial process in gene expression regulation and cellular differentiation .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity and inhibit DNA methylation , which could potentially lead to changes in gene expression and cellular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-N-methylpropionamide typically involves the reaction of 4-aminophenylamine with methylpropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N-(4-aminophenyl)-N-methylpropionamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production processes .
化学反应分析
Types of Reactions
N-(4-aminophenyl)-N-methylpropionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
相似化合物的比较
Similar Compounds
- 4-aminophenyl selenocyanate
- 2-(4-aminophenyl)benzothiazole derivatives
- 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles .
Uniqueness
N-(4-aminophenyl)-N-methylpropionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its amide linkage and the presence of both an amino and a methylpropionamide group make it versatile for various applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
N-(4-aminophenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQLYIOPOBUPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)

